Dichloro(DPPE)digold(I) Dichloro(DPPE)digold(I)
Brand Name: Vulcanchem
CAS No.: 18024-34-5
VCID: VC21269849
InChI: InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2
SMILES: C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]
Molecular Formula: C26H24Au2Cl2P2
Molecular Weight: 863.3 g/mol

Dichloro(DPPE)digold(I)

CAS No.: 18024-34-5

Cat. No.: VC21269849

Molecular Formula: C26H24Au2Cl2P2

Molecular Weight: 863.3 g/mol

* For research use only. Not for human or veterinary use.

Dichloro(DPPE)digold(I) - 18024-34-5

CAS No. 18024-34-5
Molecular Formula C26H24Au2Cl2P2
Molecular Weight 863.3 g/mol
IUPAC Name chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane
Standard InChI InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2
Standard InChI Key VYRCUTQUNKAXBM-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]
Canonical SMILES C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]

Chemical Structure and Properties

Structural Characteristics

Dichloro(DPPE)digold(I) features two gold(I) centers coordinated to a 1,2-bis(diphenylphosphino)ethane (DPPE) ligand and two chloride ions. The DPPE ligand serves as a bidentate bridging ligand, connecting the two gold centers . The molecular structure consists of:

  • Two gold(I) centers in a linear coordination geometry

  • A bridging DPPE ligand coordinating through phosphorus atoms

  • Two chloride ligands completing the coordination sphere

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Dichloro(DPPE)digold(I):

PropertyValueReference
CAS Number18024-34-5
Molecular FormulaC₂₆H₂₄Au₂Cl₂P₂
Molecular Weight863.26 g/mol
Melting Point286-289°C
AppearanceSolid
SolubilitySoluble in THF, DMF; limited solubility in common organic solvents
IUPAC NameChlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1)
InChI KeyVYRCUTQUNKAXBM-UHFFFAOYSA-L

The compound exhibits characteristic linear coordination geometry around the gold(I) centers, which is typical for gold(I) complexes. This geometry plays a crucial role in its reactivity patterns and catalytic properties .

Synthesis Methods

Laboratory Synthesis

The synthesis of Dichloro(DPPE)digold(I) can be achieved through various methods. One established approach involves the reaction of gold(I) chloride derivatives with 1,2-bis(diphenylphosphino)ethane (DPPE) under controlled conditions.

A widely reported synthetic route involves:

  • Preparation of a solution of 1,2-bis(diphenylphosphino)ethane (DPPE) in benzene

  • Addition of this solution to a solution of (OC)AuCl under dry nitrogen atmosphere at room temperature

  • Stirring for approximately 1 hour (with CO gas released as a byproduct)

  • Filtration of the reaction mixture to isolate the product

This method typically yields Dichloro(DPPE)digold(I) with a purity of approximately 99% .

Alternative Synthetic Approaches

Several modified synthetic approaches have been developed to optimize yield and purity. These include:

  • Variations in solvent systems (dichloromethane, THF)

  • Use of different gold precursors such as AuCl with removal of carbon monoxide as a byproduct

  • Temperature-controlled reaction conditions to enhance selectivity

Applications in Catalysis

Organic Synthesis

Dichloro(DPPE)digold(I) has demonstrated significant catalytic activity in various organic transformations. Its unique dinuclear gold structure contributes to its catalytic efficiency in several reactions:

  • Carbon-carbon coupling reactions: The compound effectively catalyzes C-C bond formation, which is essential in the synthesis of complex organic molecules

  • Cyclization reactions: It facilitates various cyclization processes used in the construction of cyclic organic compounds

  • Diboration reactions: The complex shows selective catalytic activity in diboration of organic substrates

Catalytic Mechanisms

The catalytic activity of Dichloro(DPPE)digold(I) is attributed to the unique electronic properties of gold(I) centers and their interaction with the DPPE ligand. The dinuclear nature of the complex often results in cooperative effects between the two gold centers, enhancing its catalytic performance compared to mononuclear gold complexes.

The catalytic mechanism typically involves:

  • Coordination of the substrate to one or both gold centers

  • Activation of the substrate through gold-mediated polarization

  • Transformation of the activated substrate

  • Regeneration of the catalyst

Biological Activity and Medicinal Applications

Anticancer Properties

Recent studies have highlighted the potential medicinal applications of Dichloro(DPPE)digold(I), particularly in cancer treatment. The compound exhibits:

  • Significant antiproliferative properties across various cancer cell lines

  • Ability to induce apoptosis in cancer cells

  • Mechanisms involving cell cycle arrest and disruption of redox homeostasis

Mechanism of Biological Activity

The biological activity of Dichloro(DPPE)digold(I) is believed to stem from several mechanisms:

  • Interaction with cellular proteins, particularly those containing thiol groups

  • Disruption of mitochondrial function

  • Induction of oxidative stress

  • Inhibition of certain enzymes crucial for cancer cell survival

These mechanisms make Dichloro(DPPE)digold(I) and related gold complexes promising candidates for development as anticancer agents, particularly for treating tumors resistant to conventional therapies.

Comparative Analysis with Related Gold Compounds

Comparison with Mononuclear Gold Complexes

Dichloro(DPPE)digold(I) possesses distinct properties that differentiate it from mononuclear gold complexes such as Chloro(triphenylphosphine)gold(I):

PropertyDichloro(DPPE)digold(I)Chloro(triphenylphosphine)gold(I)
StructureDinuclear with bridging DPPEMononuclear with monodentate phosphine
Molecular Weight863.26 g/mol494.71 g/mol
Thermal StabilityHigher (mp 286-289°C)Lower (mp 248-249°C)
SolubilityRequires THF or DMFMore soluble in common organic solvents
Catalytic ActivityEnhanced cooperative effectsSingle-site catalysis

The dinuclear nature of Dichloro(DPPE)digold(I) often results in unique reactivity patterns and enhanced catalytic performance in certain reactions compared to mononuclear counterparts .

Comparison with Other Phosphine-Gold Complexes

Dichloro(DPPE)digold(I) can be compared with other related phosphine-gold complexes such as Bis(chlorogold(I)) bis(diphenylphosphino)methane:

CompoundBridge LengthStructural FlexibilityApplications
Dichloro(DPPE)digold(I)Ethylene (-CH₂CH₂-)ModerateCatalysis, potential medicinal
Bis(chlorogold(I)) bis(diphenylphosphino)methaneMethylene (-CH₂-)LowerCatalysis, luminescent materials

The ethylene bridge in DPPE provides moderate flexibility compared to the methylene bridge in bis(diphenylphosphino)methane, which impacts the coordination geometry and reactivity of the respective gold complexes .

Current Research and Future Perspectives

Emerging Applications

Current research on Dichloro(DPPE)digold(I) is expanding into several promising areas:

  • Heterogeneous catalysis through immobilization on solid supports

  • Development of new gold-based drug candidates with enhanced specificity

  • Application in materials science, particularly in luminescent materials and sensors

  • Exploration of its potential in asymmetric catalysis

Structure-Activity Relationship Studies

Ongoing research is focused on understanding the relationship between structural modifications of the DPPE ligand and the resulting changes in catalytic activity and biological properties. These studies aim to:

  • Identify optimal ligand structures for specific applications

  • Enhance selectivity and efficiency in catalytic reactions

  • Improve biological targeting for medicinal applications

  • Develop more stable and soluble derivatives for practical applications

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